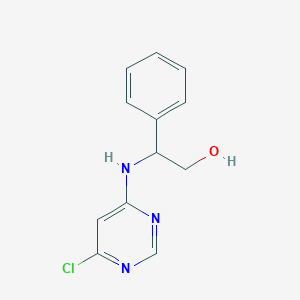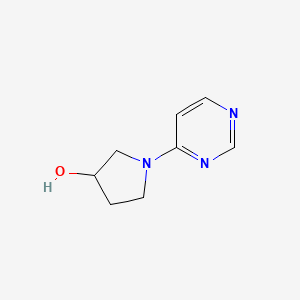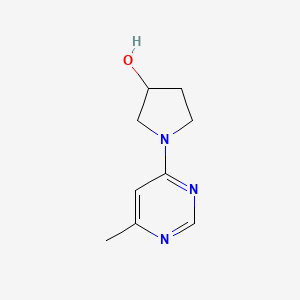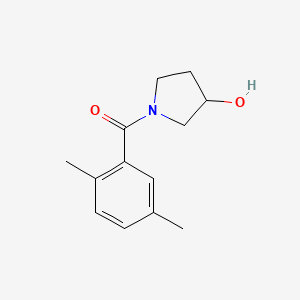
2-((6-Chlorpyrimidin-4-yl)amino)-2-phenylethan-1-ol
Übersicht
Beschreibung
2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound features a chloro group at the 6-position of the pyrimidine ring and a phenyl group attached to the ethan-1-ol moiety.
Synthetic Routes and Reaction Conditions:
Chlorination and Amination: The synthesis of 2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol typically involves the chlorination of pyrimidin-4-ol followed by amination with an appropriate amine.
Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Reduction: The final step often involves the reduction of the intermediate compound to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the chloro or phenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyrimidines and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
2-((6-Chloropyrimidin-4-yl)amino)ethanol: Similar structure but lacks the phenyl group.
2-((6-Chloropyrimidin-4-yl)amino)benzene: Similar structure but lacks the hydroxyl group.
2-((6-Chloropyrimidin-4-yl)amino)propan-1-ol: Similar structure but with a different alkyl chain length.
Uniqueness: 2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol is unique due to the presence of both the phenyl group and the hydroxyl group, which can influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs and chemical intermediates.
Would you like more information on any specific aspect of this compound?
Eigenschaften
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-6-12(15-8-14-11)16-10(7-17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEDPCYEZYWAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)


![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)




